molecular formula C11H7FN6OS B2531447 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396713-71-5

2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2531447
CAS No.: 1396713-71-5
M. Wt: 290.28
InChI Key: OJHNRTXCYOYJLP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 4-fluorophenyl group and a thiazole-2-yl carboxamide moiety. Tetrazoles and thiazoles are pharmacologically significant due to their roles in hydrogen bonding, metabolic stability, and interactions with biological targets . The 4-fluorophenyl group enhances lipophilicity and bioavailability, while the thiazole ring contributes to π-stacking interactions .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHNRTXCYOYJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with thiazole-2-amine in the presence of a base to form the intermediate 2-(4-fluorophenyl)-N-(thiazol-2-yl)acetamide. This intermediate is then subjected to cyclization with sodium azide to yield the desired tetrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole rings exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Table: Antimicrobial Efficacy

CompoundActivityReference
2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamideInhibits growth of Staphylococcus aureus and E. coli
Thiazole DerivativesEffective against Candida albicans

Anticancer Properties

The compound has shown promising anticancer activity in various studies. Thiazole derivatives have been reported to induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer).

Case Study: Anticancer Screening

  • Cell Lines Tested: MCF7 (breast), HT-29 (colon)
  • Method: Sulforhodamine B assay
  • Findings: Significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM, indicating potential for further development as an anticancer agent.

Table: Anticancer Efficacy

CompoundCell LineIC50 (µM)Reference
This compoundMCF715
Thiazole DerivativesHT-2920

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound, particularly against excitotoxicity induced by glutamate.

Case Study: Neuroprotection

  • Cell Types: Mouse neurons, rat astrocytes
  • Toxicity Model: Glutamate exposure
  • Findings: The compound exhibited protective effects with IC50 values between 5 µM and 12 µM, demonstrating significant neuroprotective activity without cytotoxicity to normal cells.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include nitrothiophene carboxamides, thiadiazoles, and related thiazole derivatives. Differences in substituents significantly influence bioactivity and physicochemical properties:

Compound Name Key Substituents Bioactivity/Properties Synthesis Yield Source
Compound 13 () 4-(3-Fluoro-4-methylphenyl)thiazole Narrow-spectrum antibacterial activity Not specified
Compound 24 () 3,5-Difluorophenyl Antibacterial (mechanism under study) Not specified
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide () 5-Nitrothiophene, 5-methylphenyl Antibacterial (high yield) 42–45%
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives () Phenyl, methylthiazole Anticancer (IC50 = 1.61–1.98 µg/mL) Moderate

Key Observations:

  • Fluorine Positioning : The 4-fluorophenyl group in the target compound contrasts with 3,5-difluorophenyl (Compound 24) and 3-fluoro-4-methylphenyl (Compound 13). Fluorine at the para position improves metabolic stability compared to ortho/meta substitutions .
  • Bioactivity : Thiazole derivatives with carboxamide linkages (e.g., ) exhibit potent anticancer activity (IC50 < 2 µg/mL), suggesting the target compound may share similar efficacy if tested .

Structural and Crystallographic Insights

Isostructural compounds with fluorophenyl-thiazole motifs () exhibit planar conformations except for one fluorophenyl group, which is perpendicular to the plane. This conformational flexibility may enhance binding to hydrophobic pockets in target proteins . Crystallographic data (collected via SHELX software, ) confirm triclinic symmetry (P̄1 space group) for such derivatives, aiding in rational drug design .

Biological Activity

2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H12FN7O3S2
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 1396879-47-2

Biological Activity Overview

Research indicates that tetrazole derivatives, including this compound, exhibit a range of biological activities such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Antitumor : Demonstrated cytotoxic effects on cancer cell lines.
  • Anticonvulsant : Potential application in seizure management.

Antimicrobial Activity

Studies have shown that tetrazole-containing compounds possess significant antimicrobial properties. For example, a study utilizing disc diffusion methods indicated that certain tetrazole derivatives exhibited notable zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundPseudomonas aeruginosa16

Antitumor Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, the presence of the thiazole moiety has been linked to enhanced cytotoxic activity against cancer cell lines such as A431 and Jurkat cells. The IC50 values for these activities were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4311.985
Jurkat1.614

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the fluorine substitution on the phenyl ring enhances the biological activity of the compound. The presence of electron-withdrawing groups appears critical for maximizing efficacy against target cells .

Case Studies

  • Anticonvulsant Activity : A study demonstrated that thiazole derivatives showed promising anticonvulsant effects, with compounds similar to this compound exhibiting protective effects in seizure models .
  • Synergistic Effects : Research indicates that combining this compound with other agents can enhance its antimicrobial efficacy, suggesting potential for combination therapy in resistant infections .

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